

Comparative Analysis of CCT1 Orthologs in Model Organisms: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Chaperonin Containing TCP-1 subunit 1 (**CCT1**) orthologs in key model organisms: *Saccharomyces cerevisiae* (yeast), *Drosophila melanogaster* (fruit fly), *Caenorhabditis elegans* (nematode), *Mus musculus* (mouse), and *Homo sapiens* (human). This analysis is supported by experimental data and detailed methodologies to facilitate further research and therapeutic development.

The CCT complex, also known as TRiC, is an essential molecular chaperone in eukaryotes, responsible for folding crucial cytosolic proteins, most notably actin and tubulin. It is a hetero-oligomeric complex composed of two stacked rings, each containing eight distinct but related subunits (**CCT1-8**). The **CCT1** subunit, also referred to as CCT α or TCP-1, is a critical component of this complex. Understanding the similarities and differences of its orthologs across various species can provide valuable insights into its function in cellular homeostasis and disease.

Comparative Performance of CCT1 Orthologs

To facilitate a direct comparison of **CCT1** orthologs, the following tables summarize key quantitative data regarding their sequence conservation and expression profiles.

Table 1: CCT1 Ortholog Sequence Identity Matrix

This table presents the percentage of amino acid sequence identity between the **CCT1** orthologs of the five model organisms. The high degree of conservation, particularly in the

catalytic domain, underscores the fundamental and conserved role of this protein across eukaryotes.

Organism	H. sapiens	M. musculus	D. melanogaster	C. elegans	S. cerevisiae
H. sapiens	100%	99%	73%	68%	65%
M. musculus	-	100%	73%	68%	65%
D. melanogaster	-	-	100%	60%	58%
C. elegans	-	-	-	100%	55%
S. cerevisiae	-	-	-	-	100%

Note: Percent identity was calculated based on protein sequence alignments.

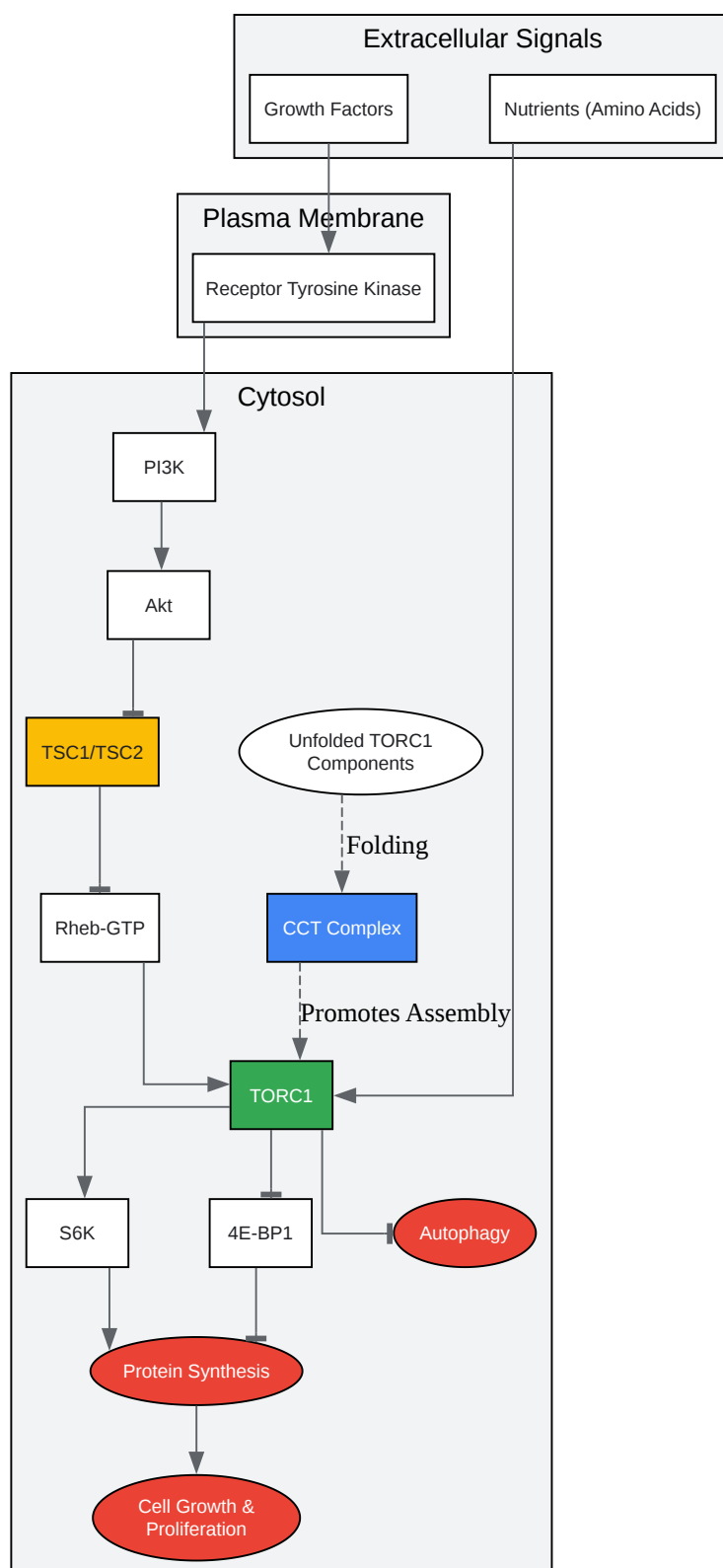
Table 2: Expression Profiles of CCT1 Orthologs in Selected Tissues/Conditions

This table provides a summary of **CCT1** expression levels in various tissues and developmental stages across the model organisms. High expression in tissues with dynamic cytoskeletal requirements, such as muscle and neuronal tissues, is a common theme.

Organism	Tissue/Condition	Relative Expression Level	Reference
Human	Testis	High	The Human Protein Atlas
Brain	High	The Human Protein Atlas	[2]
Cancer Cell Lines	Often Overexpressed	[1]	
Mouse	Testis	High	
Brain	High	[2]	
Lung	Moderate	[2][3]	[4]
Drosophila	Ovaries (follicle cells)	High	
Larval Sensory Neurons	Present	[5]	[6]
C. elegans	Neuronal and Muscle Tissues	High	
All Life Stages	Expressed	[7]	[8]
Yeast	Logarithmic Growth Phase	High	

Signaling Pathway Involvement: The CCT-TORC1 Axis

Recent evidence, particularly from studies in *Drosophila*, has implicated the CCT complex in the Target of Rapamycin Complex 1 (TORC1) signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and metabolism. The CCT complex is thought to facilitate the folding of key components of the TORC1 pathway, thereby influencing its activity.



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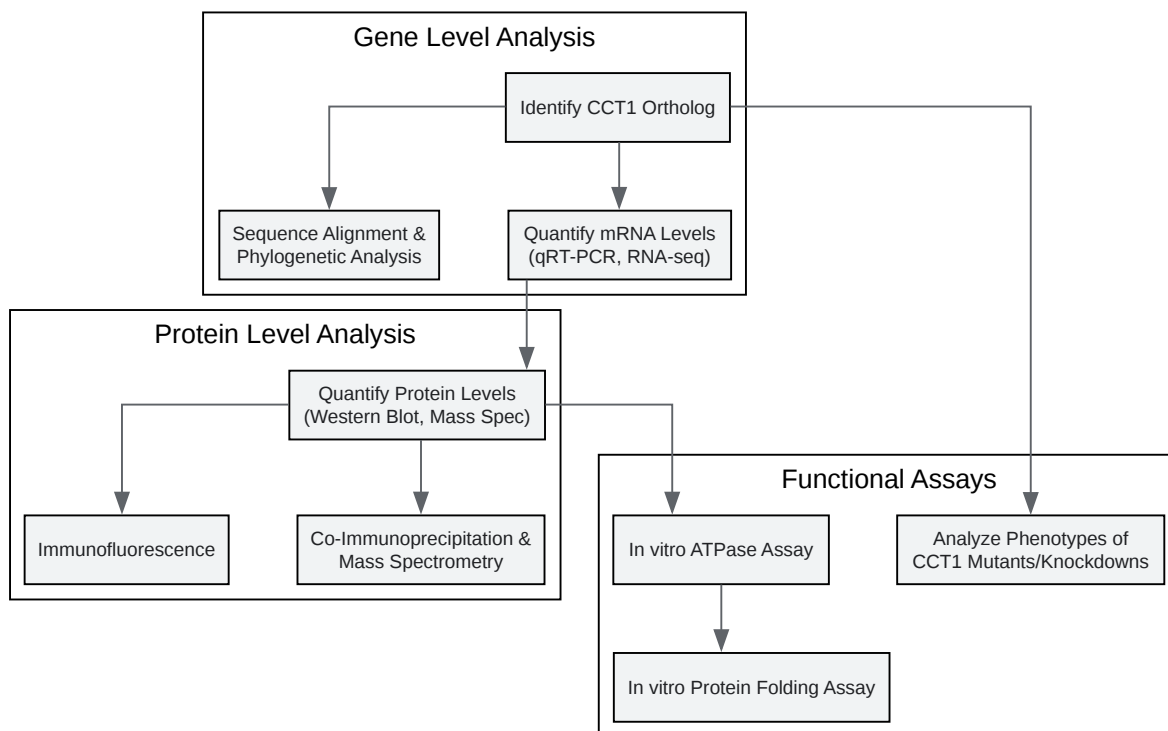
CCT-TORC1 Signaling Pathway

Experimental Workflows and Protocols

To enable researchers to replicate and build upon existing findings, this section provides detailed protocols for key experiments used in the analysis of **CCT1** orthologs.

Experimental Workflow: Analysis of CCT1 Function

The following diagram illustrates a general workflow for investigating the function of **CCT1** orthologs in a model organism.



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